Geraniol
Overview
Description
Geraniol is a monoterpenoid and an alcohol . It is the primary component of citronella oil and is a primary component of rose oil and palmarosa oil . It is a colorless oil, although commercial samples can appear yellow . It has low solubility in water, but it is soluble in common organic solvents . The functional group derived from geraniol (in essence, geraniol lacking the terminal −OH) is called geranyl .
Synthesis Analysis
Geraniol is synthesized in Saccharomyces cerevisiae . The geraniol synthase Valeriana officinalis (tVoGES), which lacked a plastid-targeting peptide, yielded the highest geraniol production . Overexpressing ERG20 WW and strengthening the mevalonate pathway significantly improved geraniol production .
Molecular Structure Analysis
Geraniol is a monoterpenoid and an alcohol . It consists of ten carbon atoms and one hydroxyl group, represented by the chemical formula C10H18O . The name “geraniol” stems from the plant genus Geranium, from which it was first isolated .
Chemical Reactions Analysis
In acidic solutions, geraniol is converted to the cyclic terpene α-terpineol . The alcohol group undergoes expected reactions. It can be converted to the tosylate, which is a precursor to the chloride . Geranyl chloride also arises by the Appel reaction by treating geraniol with triphenylphosphine and carbon tetrachloride . It can be hydrogenated . It can be oxidized to the aldehyde geranial .
Physical And Chemical Properties Analysis
Geraniol is a colorless to light yellow oily liquid with a rose aroma and is easily oxidized in the air . It has a molecular weight of 154.28, boiling point of 229230 ℃, melting point of -15 ℃, and Flash Point of 101 ℃ . It is soluble in ethanol, ether, acetone and other organic solvents, and slightly soluble in water .
Scientific Research Applications
Fragrance Material and Insect Repellent
Geraniol, a terpene alcohol found in the essential oils of several plants, is significant in the flavor and fragrance industries. Besides its pleasant odor, geraniol exhibits insecticidal and repellent properties, making it a natural pest control agent with low toxicity. Its potential as a new class of chemoprevention agents for cancer has also been suggested. Additionally, studies have explored its antimicrobial, antioxidant, anti-inflammatory, and some vascular effects. The role of geraniol as a penetration enhancer for transdermal drug delivery has also garnered research interest (Chen & Viljoen, 2010).
Pharmacological Properties
Geraniol is identified for its diverse pharmacological activities, suggesting it could treat various diseases as a drug candidate. It exhibits antitumor, anti-inflammatory, antioxidative, and antimicrobial activities, along with hepatoprotective, cardioprotective, and neuroprotective effects. This review summarizes geraniol's pharmacological effects, emphasizing its potential in clinical trials (Lei et al., 2018).
Role in Colitis and Hyperglycemia
Geraniol has shown effectiveness in ameliorating TNBS-induced colitis, demonstrating antioxidant, anti-inflammatory, and immunosuppressive potentials. It modulates various signaling pathways, including Wnt/β-catenin, p38MAPK, NFκB, and PPARγ. Additionally, geraniol ameliorates hyperglycemia by influencing key enzymes of carbohydrate metabolism in diabetic rats (Soubh et al., 2015); (Babukumar et al., 2017).
Antitumor Effects
Geraniol exhibits therapeutic and preventive effects on various types of cancer, including breast, lung, colon, prostate, pancreatic, and hepatic cancer. It controls signaling molecules and pathways representative of tumor hallmarks, potentially offering a foundation for developing a multi-targeted anticancer agent (Cho et al., 2016).
Other Biological Activities
Apart from the above, geraniol has antioxidant and anti-inflammatory properties, showing activity against prostate, bowel, liver, kidney, and skin cancer. Itcan induce apoptosis and increase the expression of proapoptotic proteins. Its antibacterial activity has also been observed on various pathogens. This review discusses some of the most important uses of geraniol in a wide range of applications (Mączka et al., 2020).
Heterologous Production and Health Benefits
Research has also been conducted on the heterologous production of geraniol in marine diatoms for the biosynthesis of valuable compounds. This study provides a proof-of-concept of the suitability of marine diatoms as a novel production platform for monoterpenoids like geraniol (Fabris et al., 2020). Additionally, a systematic review on geraniol's health benefits, particularly as a major compound of Rosa damascena Mill, emphasizes its therapeutic effects and recommends its use for multiple health benefits (Hadian et al., 2020).
Network Pharmacology and Neuroprotective Effects
A network pharmacology study on geraniol shows its potential to target multiple proteins and pathways, suggesting systematic pharmacological effects. This highlights its potential in the treatment of cancer, inflammatory immunoreactions, and other physiological processes (Zhang et al., 2019). Moreover, a study on geraniol's effects on the central nervous system in rats indicates its depressant effect, which might have implications for its use in neuroprotective therapies (Medeiros et al., 2018).
Safety And Hazards
Future Directions
Geraniol contributes to the floral scent of tea (Camellia sinensis) and is abundant in tea plants, yet its biosynthesis and role in stress responses remain unclear . The researchers found that full-length terpene synthase (CsTPS1) and its alternative splice isoform (CsTPS1-AS) encode proteins that catalyze the formation of geraniol in vitro using GPP as a substrate . This study illuminates the critical function of CsTPS1-AS in mediating geraniol biosynthesis and pathogen resistance, offering novel insights into the intricate defense strategies of tea plants and the role of AS in plant-pathogen interactions .
properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPCOQZEFWAFX-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CO)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Record name | GERANIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20432 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026727 | |
Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma | |
Record name | GERANIOL | |
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Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |
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Record name | Geraniol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
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Record name | Geraniol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
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Boiling Point |
446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | GERANIOL | |
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Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
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Flash Point |
108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup) | |
Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Geraniol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885 | |
Record name | GERANIOL | |
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Record name | GERANIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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Record name | Geraniol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Geraniol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water /administered to rats/ was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-alpha, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy. | |
Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Product Name |
Geraniol | |
Color/Form |
Colorless to pale-yellow, liquid oil, Oily liquid | |
CAS RN |
106-24-1, 624-15-7, 68311-14-8, 106-25-2 | |
Record name | GERANIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20432 | |
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Record name | Geraniol | |
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Record name | Geraniol | |
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Record name | Geraniol | |
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Record name | nerol | |
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Record name | GERANIOL | |
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Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |
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Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |
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Record name | Geraniol | |
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Record name | GERANIOL | |
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Record name | GERANIOL | |
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Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
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Melting Point |
less than 5 °F (NTP, 1992), -15 °C, < -15 °C | |
Record name | GERANIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20432 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.